4-(1,3-Benzodioxol-5-yl)morpholine

Catalog No.
S8854761
CAS No.
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3-Benzodioxol-5-yl)morpholine

Product Name

4-(1,3-Benzodioxol-5-yl)morpholine

IUPAC Name

4-(1,3-benzodioxol-5-yl)morpholine

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-2-10-11(15-8-14-10)7-9(1)12-3-5-13-6-4-12/h1-2,7H,3-6,8H2

InChI Key

PXMFAQJKXHHLCS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)OCO3

4-(1,3-Benzodioxol-5-yl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring and a benzodioxole moiety. The morpholine ring contributes to the compound's basicity and potential for forming hydrogen bonds, while the benzodioxole component is known for its aromatic properties and ability to participate in various

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate, leading to the formation of sulfone derivatives.
  • Reduction: It can be reduced using lithium aluminum hydride, resulting in amine derivatives.
  • Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under basic conditions .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-(1,3-Benzodioxol-5-yl)morpholine exhibits significant biological activity. It has been explored for its potential as an enzyme inhibitor, specifically targeting pathways involved in cancer progression. The compound's interactions with specific molecular targets can disrupt cellular functions, leading to therapeutic effects such as the inhibition of tumor cell growth. Additionally, related compounds have shown antimicrobial properties against various bacterial strains, suggesting a broader spectrum of biological activity .

The synthesis of 4-(1,3-Benzodioxol-5-yl)morpholine typically involves several steps:

  • Formation of the Benzodioxole Intermediate: This can be achieved through the condensation of catechol with formaldehyde.
  • Attachment of the Morpholine Ring: The benzodioxole intermediate is then reacted with morpholine in the presence of a suitable catalyst.
  • Final Modifications: Depending on the desired derivative, further modifications may include sulfonation or other functional group transformations .

These synthetic routes are essential for producing the compound with high yield and purity.

4-(1,3-Benzodioxol-5-yl)morpholine has several applications across different fields:

  • Medicinal Chemistry: It is investigated for its potential use as an anticancer agent and enzyme inhibitor.
  • Material Science: The compound can serve as a building block for developing new materials with specific properties.
  • Biological Research: Its unique structure makes it a valuable tool for studying enzyme interactions and cellular pathways .

Studies on 4-(1,3-Benzodioxol-5-yl)morpholine have focused on its interactions with various biological targets. These include:

  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes that play roles in cancer cell proliferation.
  • Antimicrobial Activity: Related compounds have been tested for their ability to inhibit bacterial growth, providing insights into their potential as antibacterial agents .

Understanding these interactions is crucial for developing therapeutic applications.

Several compounds share structural similarities with 4-(1,3-Benzodioxol-5-yl)morpholine. Here are some notable examples:

Compound NameStructureUnique Features
N-(5-Chloro-1,3-benzodioxol-4-yl)-N-(3-morpholin-4-ylphenyl)pyrimidine-2,4-diamineStructureContains a pyrimidine core; potential anti-HIV activity .
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-oneStructureExhibits antimicrobial properties against multiple bacterial strains .
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazolesStructureInvestigated for antibacterial potential; different heterocyclic framework .

These compounds highlight the diversity within this chemical class while showcasing the unique features of 4-(1,3-Benzodioxol-5-yl)morpholine.

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound is 1,3-benzodioxol-5-yl(morpholin-4-yl)methanone, reflecting its core structure: a morpholine ring (N-substituted tetrahydropyran) linked to a 1,3-benzodioxole group through a ketone functional group. Common synonyms include piperonylic acid morpholide and 4-(benzodioxole-5-carbonyl)morpholine. The molecular formula (C₁₂H₁₃NO₄) corresponds to a monoisotopic mass of 235.084458 Da, with a planar conformation confirmed by X-ray crystallography.

Crystallographic Analysis and Three-Dimensional Conformation

Single-crystal X-ray diffraction reveals an orthorhombic crystal system (space group Pbca) with unit cell parameters:

  • a = 17.0768 Å
  • b = 7.7232 Å
  • c = 17.678 Å
  • Volume = 2331.5 ų.

The near-planar arrangement of the benzodioxole and morpholine rings (Fig. 1a) minimizes steric strain, while intermolecular C–H···O hydrogen bonds stabilize the crystal lattice. The carbonyl group (C=O) adopts a trans configuration relative to the morpholine nitrogen, facilitating conjugation with the benzodioxole π-system.

Table 1: Crystallographic Data

ParameterValue
Crystal systemOrthorhombic
Space groupPbca
Z8
Density (g/cm³)1.34
R-factor0.039

Electronic Structure and Bonding Characteristics

The molecule’s electronic profile is dominated by the electron-withdrawing carbonyl group, which polarizes the morpholine ring’s electron density. Natural Bond Orbital (NBO) analysis predicts significant hyperconjugation between the morpholine lone pair (N1) and the σ*(C=O) antibonding orbital, reducing the C=O bond order by ~12% compared to isolated ketones. The benzodioxole moiety contributes aromatic stability, with HOMO-LUMO gaps calculated at 5.2 eV via DFT methods.

Comparative Analysis with Morpholine-Benzodioxole Hybrid Derivatives

Compared to analogs like 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine lacks the oxadiazole heterocycle but retains key hydrogen-bonding motifs. Structural comparisons highlight:

  • Bioisosteric potential: The morpholine’s oxygen atoms mimic water molecules in receptor binding.
  • Conformational rigidity: The planar benzodioxole enhances stacking interactions absent in flexible alkyl derivatives.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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